molecular formula C20H12O B031230 Dinaphtho[2,1-b:1',2'-d]furan CAS No. 194-63-8

Dinaphtho[2,1-b:1',2'-d]furan

Cat. No. B031230
CAS RN: 194-63-8
M. Wt: 268.3 g/mol
InChI Key: QIMOZEUDRUTIBS-UHFFFAOYSA-N
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Description

Dinaphtho[2,1-b:1’,2’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 . This compound can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities. It can also modulate cell proliferation .


Synthesis Analysis

Dinaphtho[2,1-b:1’,2’-d]furan derivatives have been synthesized to study the structure-activity relationships of dinaphthofuran derivatives . The structures of all compounds were identified by 1H NMR, 13C NMR, HRMS, and IR spectra .


Molecular Structure Analysis

The molecular structure of Dinaphtho[2,1-b:1’,2’-d]furan is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dinaphtho[2,1-b:1’,2’-d]furan has a density of 1.3±0.1 g/cm3, a boiling point of 486.9±14.0 °C at 760 mmHg, and a flash point of 271.6±6.9 °C . It has a molar refractivity of 89.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 208.7±3.0 cm3 .

Scientific Research Applications

High Refractive Index Materials

Dinaphtho[2,1-b:1’,2’-d]furan (DNT) is used in the creation of high refractive index materials . It has an extra-high refractive index of 1.808 at 633 nm, which is rarely achieved in organic small molecules . This property is exploited in the development of materials for various optical applications.

Dynamic Thiahelicenes

DNT is one of the “dynamic thiahelicenes” that is obtained as a racemate due to its low energy barrier for enantiomerization . This unique property allows it to be used in the study of dynamic chemical systems and the development of new materials with interesting properties.

Polymer Blend Films

DNT has been used in the creation of polymer blend films with polymethyl methacrylate (PMMA) . These films have been found to exhibit high refractive indices, making them useful in various optical applications.

Organic Semiconductors

DNT derivatives have been used in the fabrication of organic single crystal transistors . These transistors have shown high carrier mobilities, making them promising for use in flexible, printable, and lightweight electronic applications.

Aryl Hydrocarbon Receptor-Mediated Activities

DNT can induce aryl hydrocarbon receptor-mediated activities . This property can be exploited in biological research and the development of new pharmaceuticals.

Estrogen Receptor-Mediated Activities

In addition to aryl hydrocarbon receptor-mediated activities, DNT can also induce estrogen receptor-mediated activities . This makes it useful in the study of estrogen receptor pathways and the development of drugs targeting these pathways.

Emissive Behaviour in Solid State

DNT derivatives have shown high emissive behaviour in the solid state . This property can be exploited in the development of new materials for optoelectronic devices.

Modulation of Cell Proliferation

DNT can modulate cell proliferation . This property can be used in biological research, particularly in the study of cell growth and development.

Safety And Hazards

When handling Dinaphtho[2,1-b:1’,2’-d]furan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMOZEUDRUTIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325445
Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinaphtho[2,1-b:1',2'-d]furan

CAS RN

194-63-8
Record name Dinaphtho(2,1-b:1',2'-d)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC507496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHO(2,1-B:1',2'-D)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA5EYQ6A72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to Dinaphtho[2,1-b:1',2'-d]furan?

A1: Dinaphtho[2,1-b:1',2'-d]furan can be synthesized through several methods. One approach involves the thermolysis of 1-naphthol, leading to the formation of 2,2'-binaphthalene-1,1'-diol, which then undergoes rapid cyclization to yield Dinaphtho[2,1-b:1',2'-d]furan []. Another method involves the photocyclization of di-2-naphthylsulfide [].

Q2: Has Dinaphtho[2,1-b:1',2'-d]furan been investigated for its semiconductor properties?

A2: Yes, research has explored the use of Dinaphtho[2,1-b:1',2'-d]furan as a potential organic semiconductor. Studies have focused on the aggregated structures and charge-transporting properties of this molecule, particularly in single-crystal field-effect transistors []. This research suggests potential applications in organic electronics.

Q3: Are there any known skeletal rearrangements that Dinaphtho[2,1-b:1',2'-d]furan can undergo?

A3: Dinaphtho[2,1-b:1',2'-d]furan has been shown to undergo skeletal rearrangement in the presence of aluminum chloride as a catalyst. This reaction leads to the formation of Dinaphtho[1,2-b:1′,2′-d]furan and 1-Hydroxybenzo[j]fluoranthene, albeit in low yields [].

Q4: What is known about the spectral and luminescent properties of Dinaphtho[2,1-b:1',2'-d]furan?

A4: The spectral and luminescent characteristics of Dinaphtho[2,1-b:1',2'-d]furan have been studied in a jet-cooled environment []. While the specific findings require further examination of the cited research, this suggests investigations into its photophysical properties and potential applications in areas like fluorescence-based sensing or imaging.

Q5: What insights have been gained from computational studies on Dinaphtho[2,1-b:1',2'-d]furan derivatives?

A5: Computational chemistry, specifically Density Functional Theory (DFT) calculations, has been employed to study Dinaphtho[2,1-b:1',2'-d]furan derivatives. These calculations have been particularly useful in determining dihedral angles within these molecules, contributing to the understanding of their structural properties and stereochemistry [].

Q6: Can Dinaphtho[2,1-b:1',2'-d]furan be used as a precursor for synthesizing other compounds?

A6: Yes, Dinaphtho[2,1-b:1',2'-d]furan can act as a starting material in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of 6H-dinaphtho-[c,e][1,2]oxaphosphinines []. This highlights the versatility of Dinaphtho[2,1-b:1',2'-d]furan as a building block in organic synthesis.

Q7: How does the bromination of Dinaphtho[2,1-b:1',2'-d]furan proceed?

A7: Studies have investigated the bromination of Dinaphtho[2,1-b:1',2'-d]furan, particularly focusing on the structural determination of the resulting brominated product []. This research delves into the regioselectivity of the bromination reaction and provides insights into the influence of the Dinaphtho[2,1-b:1',2'-d]furan structure on the reaction outcome.

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